(3s,6s)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
Description
(3S,6S)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid is a chiral spirocyclic compound with a bicyclic structure comprising a cyclopropane fused to a piperidine ring. Its molecular formula is C₁₂H₁₇F₂NO₄ (molecular weight: 277.26 g/mol), and it is cataloged under CAS No. 1822529-25-8 . The compound is characterized by:
- A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
- 1,1-Difluoro substitution on the cyclopropane ring.
- A carboxylic acid functional group at the 6-position of the spiro system.
This molecule is a critical intermediate in medicinal chemistry, particularly in the synthesis of antiviral agents such as ledipasvir, a component of hepatitis C virus (HCV) NS5A inhibitors . Its stereochemical configuration (3S,6S) is essential for bioactivity, as enantiomeric forms (e.g., 3R,6R) exhibit distinct pharmacological profiles .
Properties
IUPAC Name |
(3S,6S)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17)/t7-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXSWURHJYLTIL-CPCISQLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(C[C@H]1C(=O)O)CC2(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,6S)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. Its unique spirocyclic structure, combined with fluorinated and carboxylic acid functionalities, positions it as a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties, synthesis pathways, and potential applications in drug design.
- Molecular Formula : C₁₂H₁₇F₂NO₄
- Molecular Weight : 277.26 g/mol
- CAS Number : 1980007-35-9
- IUPAC Name : (3S,6S)-5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
Antibacterial Properties
Research indicates that derivatives of (3S,6S)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid exhibit significant antibacterial activity. A study by Odagiri et al. (2013) demonstrated that related compounds showed potent effects against multidrug-resistant strains of respiratory pathogens. This suggests that the spirocyclic structure may enhance the bioactivity of the derivatives in targeting bacterial infections effectively.
The mechanism behind the antibacterial activity of this compound is hypothesized to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The presence of fluorine atoms may also contribute to increased lipophilicity, enhancing membrane permeability and facilitating cellular uptake.
Synthesis Pathways
The synthesis of (3S,6S)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves several key steps:
- Formation of the Spirocyclic Structure : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Tert-butoxy Group : This step often utilizes tert-butyl chloroformate in the presence of a base to form the carbamate.
- Fluorination : The introduction of fluorine atoms can be performed using selective fluorination agents to ensure that the difluoromethyl group is correctly positioned.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Odagiri et al. (2013) | Identified potent antibacterial activity against respiratory pathogens; suggested potential for drug development in treating resistant infections. |
| Meyers et al. (2009) | Demonstrated efficient synthesis routes for related spirocyclic compounds, highlighting their utility as building blocks in medicinal chemistry. |
| Radchenko et al. (2010) | Explored analogs derived from similar spirocyclic frameworks, indicating their relevance in synthesizing neuroactive compounds. |
Scientific Research Applications
Scientific Research Applications
- Drug Development :
- Synthetic Chemistry :
- Chiral Synthesis :
Case Study 1: Synthesis of Antiviral Agents
A study highlighted the synthesis of (3S,6S)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid as a pivotal step in producing ledipasvir. The research outlined the catalytic processes and reaction conditions that optimized yield and purity, emphasizing the compound's role in developing effective antiviral therapies .
Case Study 2: Enantioselective Synthesis
Research published in Molecules detailed an enantioselective approach to synthesize 4-substituted proline scaffolds using (3S,6S)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid as a starting material. This study demonstrated how modifications to the compound could lead to significant improvements in selectivity and efficiency during synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives , which vary in substituents, ring size, and stereochemistry. Below is a comparative analysis:
Key Structural Differences:
- Fluorination: The 1,1-difluoro substitution in the target compound enhances electrophilicity and metabolic stability compared to non-fluorinated analogues .
- Ring Size : Spiro[2.4]heptane derivatives exhibit greater ring strain than spiro[2.5]octane or spiro[3.3]heptane systems, influencing reactivity and binding affinity .
- Functional Groups: The Boc-protected aza-nitrogen vs.
Key Findings:
Functional and Bioactive Properties
- Metabolic Stability: Fluorination reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated spiro compounds .
- Conformational Rigidity : The spiro[2.4]heptane scaffold restricts rotational freedom, improving target binding in antiviral applications .
In contrast, spiro[3.3]heptane derivatives (e.g., CAS 1087798-38-6) are explored for their ability to mimic peptide turn structures but lack the fluorination-driven stability .
Data Tables
Table 1: Physicochemical Properties
| Property | (3S,6S)-Target Compound | (6S)-5-Boc-spiro[2.4]heptane-6-carboxylic acid | 5-Boc-spiro[2.5]octane-6-carboxylic acid |
|---|---|---|---|
| Molecular Weight | 277.26 g/mol | 255.31 g/mol | 281.30 g/mol |
| Solubility | Soluble in THF, DMF | Soluble in DMSO, MeOH | Limited data |
| Storage | -20°C (dry) | -20°C (dry) | -20°C (dry) |
| CAS No. | 1822529-25-8 | 1129634-44-1 | 2920197-96-0 |
| References |
Q & A
Q. What are the recommended synthetic routes for (3S,6S)-5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid?
The compound is synthesized via asymmetric spirocyclization, leveraging tert-butoxycarbonyl (Boc) protection to stabilize intermediates. Key steps include:
- Spirocyclization : Use of chiral catalysts (e.g., LiAlH₄ in THF) to control stereochemistry at the 3S and 6S positions .
- Boc Protection : Introduction of the Boc group under anhydrous conditions to prevent premature deprotection .
- Fluorination : Selective difluorination at the 1,1-positions using sulfur tetrafluoride (SF₄) or DAST (diethylaminosulfur trifluoride) . Critical Note : Purity (>97%) is achievable via column chromatography, as confirmed by suppliers .
Q. How is the stereochemical integrity of the spiro center validated during synthesis?
- Chiral HPLC : Employed to resolve enantiomers and confirm the (3S,6S) configuration .
- NMR Spectroscopy : Analysis of coupling constants (e.g., ) and NOE correlations to verify spatial arrangement .
- X-ray Crystallography : Used in related spiro compounds (e.g., tert-butyl 2-azabicyclo derivatives) to confirm absolute configuration .
Q. What analytical methods are essential for characterizing this compound?
- HRMS : Validates molecular weight (C₁₂H₁₇F₂NO₄, MW 289.27) with an error margin <2 ppm .
- ¹H/¹³C NMR : Identifies peaks for the Boc group (δ ~1.45 ppm for tert-butyl), spiro carbons (δ 50-60 ppm), and carboxylic acid (δ ~170 ppm) .
- IR Spectroscopy : Confirms carbonyl stretches (Boc: ~1680 cm⁻¹; carboxylic acid: ~1720 cm⁻¹) .
Advanced Research Questions
Q. How do reaction conditions influence the stability of the 5-azaspiro[2.4]heptane core?
- Acid Sensitivity : The Boc group is labile under acidic conditions (e.g., TFA), necessitating pH control during fluorination to avoid ring-opening .
- Thermal Stability : Decomposition occurs above 150°C, requiring low-temperature storage (<-20°C) for long-term stability . Contradiction Alert : Some protocols suggest using mild acids (e.g., HCl/dioxane) for Boc deprotection without affecting the spiro core, but this requires empirical validation .
Q. What strategies mitigate racemization during functionalization of the carboxylic acid group?
- Protection/Deprotection : Use of methyl esters or benzyl esters to protect the carboxylic acid during subsequent reactions .
- Low-Temperature Coupling : Peptide coupling reagents (e.g., EDC/HOBt) at 0–4°C minimize epimerization .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) to preserve stereochemistry .
Q. How can mechanistic studies resolve contradictions in fluorination efficiency reported across literature?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
